2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Potential
The research conducted by M. Faheem (2018) focuses on the computational and pharmacological potential of novel derivatives, including ones similar to the chemical . The study highlights the compounds' inhibitory effects in assays, suggesting their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.
Anticancer and Antiviral Activities
A study by D. Havrylyuk et al. (2013) explores the synthesis of 2-pyrazoline-substituted 4-thiazolidinones and their in vitro anticancer activity. This research suggests that compounds similar to the chemical in focus exhibit selective inhibition of leukemia cell lines, alongside notable antiviral activity.
Catalytic and Transformational Properties
The work of A. Sápi et al. (1997) investigates the synthesis and base-catalyzed ring transformation of related compounds. This study provides insight into the chemical's potential for structural transformations under various conditions, relevant for synthetic and pharmaceutical applications.
Coordination Complexes and Antioxidant Activity
Research by K. Chkirate et al. (2019) describes the synthesis of pyrazole-acetamide derivatives and their formation into coordination complexes. These complexes display significant antioxidant activity, indicating the chemical's potential in oxidative stress-related applications.
Antimicrobial Activities
A study by G. Saravanan et al. (2010) demonstrates the antimicrobial potential of novel thiazole derivatives containing pyrazole moieties. This research suggests that compounds structurally similar to the chemical can exhibit significant anti-bacterial and anti-fungal activities.
Mechanism of Action
Target of Action
The primary targets of the compound are organic amines . These amines are protected through carbamate bond mediated cappings .
Mode of Action
The compound interacts with its targets through a chemically stable urea linkage . This linkage is suitably employed for protection/deprotection of amino groups .
Biochemical Pathways
The compound affects the polysaccharide cross-linking pathways . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Pharmacokinetics
The compound exhibits a high degree of potency, selectivity, and efficacy . It has an improved pharmacokinetic profile relative to other compounds .
Result of Action
The compound results in the formation of a chemically stable urea linkage . This linkage is resistant to acidic, alkaline, and aqueous conditions .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-16-7-3-14(4-8-16)11-20(25)22-21-18-12-30(26,27)13-19(18)23-24(21)15-5-9-17(29-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKBCCQNHDWPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.